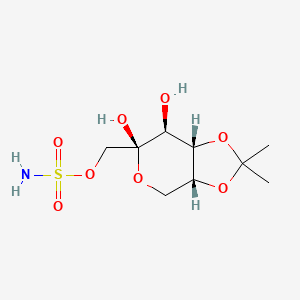

2,3-Desisopropylidene Topiramate

Descripción general

Descripción

2,3-Desisopropylidene Topiramate is a metabolite of Topiramate, a well-known anticonvulsant drug used primarily for the treatment of epilepsy and the prevention of migraines . This compound is characterized by its unique chemical structure, which includes a sulfamate group and a hexahydro-dioxolo-pyran ring system .

Aplicaciones Científicas De Investigación

2,3-Desisopropylidene Topiramate has several applications in scientific research:

Mecanismo De Acción

Target of Action

2,3-Desisopropylidene Topiramate is a metabolite of Topiramate . Topiramate primarily targets GABA-A receptors and AMPA/kainate glutamate receptors . The GABA-A receptors are involved in inhibitory neurotransmission, while the AMPA/kainate glutamate receptors are involved in excitatory neurotransmission .

Mode of Action

Topiramate binds to a non-benzodiazepine site on GABA-A receptors, enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain . This results in an increase in inhibitory (calming) effects in the brain. Additionally, topiramate antagonizes AMPA/kainate glutamate receptors, reducing neuronal excitability . This dual action helps to control seizures and prevent migraines .

Biochemical Pathways

The biochemical pathways affected by topiramate involve the modulation of GABAergic neurotransmission and the inhibition of excitatory glutamate activity . By enhancing GABA activity and reducing glutamate activity, topiramate helps to restore the balance between inhibitory and excitatory neurotransmission in the brain. This can help to control seizures and prevent migraines .

Pharmacokinetics

Topiramate is extensively excreted in urine . This compound, a metabolite of topiramate, is identified as a prominent urinary metabolite . The metabolism of topiramate is characterized by reactions of glucuronidation, hydroxylation, and hydrolysis that lead to the production of several minor metabolites .

Result of Action

The molecular and cellular effects of topiramate’s action include an increase in inhibitory neurotransmission (via GABA-A receptors) and a decrease in excitatory neurotransmission (via AMPA/kainate glutamate receptors) . These effects can help to control seizures and prevent migraines .

Action Environment

The action, efficacy, and stability of topiramate can be influenced by various environmental factors. For instance, enzyme induction by certain medications can affect the pharmacokinetics and metabolic profile of topiramate . Additionally, factors such as age, renal function, and body weight can also influence the clearance of topiramate .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2,3-Desisopropylidene Topiramate are not well-documented in the literature. It’s parent compound, Topiramate, is known to interact with several enzymes, proteins, and other biomolecules. For instance, Topiramate has been shown to bind to a non-benzodiazepine site on GABA-A receptors . It also antagonizes AMPA/kainate glutamate receptors, reducing neuronal excitability

Cellular Effects

Its parent compound, Topiramate, has been shown to have significant effects on various types of cells and cellular processes . For example, Topiramate has been found to reduce insulin resistance in C2C12 muscle cells and 3T3L-1 adipocytes

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Topiramate, its parent compound, is known to exert its effects at the molecular level through several mechanisms. These include blocking voltage-gated Na+ channels, inhibiting voltage-gated Ca2+ channels, inhibiting glutamate-mediated neurotransmission, inhibiting carbonic anhydrase isoenzyme, and enhancing GABA-mediated neurotransmission .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that Topiramate, its parent compound, has a plasma elimination half-life of 18–24 hours

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Topiramate, its parent compound, has been shown to have anti-kindling properties in some animal models

Metabolic Pathways

It is known that Topiramate is metabolized to form several minor metabolites, including this compound

Subcellular Localization

The prediction of protein subcellular localization is of great relevance for proteomics research

Métodos De Preparación

The synthesis of 2,3-Desisopropylidene Topiramate involves several steps, starting from the parent compound, Topiramate. The synthetic route typically includes the removal of isopropylidene groups from Topiramate under specific reaction conditions. Industrial production methods for this compound are not widely documented, but laboratory synthesis often involves the use of reagents such as acids or bases to facilitate the deprotection of isopropylidene groups .

Análisis De Reacciones Químicas

2,3-Desisopropylidene Topiramate undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.

Oxidation and Reduction: These reactions involve the transfer of electrons, resulting in changes to the oxidation state of the compound.

Substitution: This type of reaction involves the replacement of one functional group with another.

Comparación Con Compuestos Similares

2,3-Desisopropylidene Topiramate can be compared with other metabolites of Topiramate, such as:

4,5-Desisopropylidene Topiramate: Another metabolite with similar deprotection reactions but differing in the position of the isopropylidene groups.

9-Hydroxy Topiramate: A hydroxylated metabolite that undergoes different metabolic pathways.

10-Hydroxy Topiramate: Similar to 9-Hydroxy Topiramate but with hydroxylation at a different position.

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for research and development in various scientific fields.

Propiedades

IUPAC Name |

[(3aR,6R,7S,7aS)-6,7-dihydroxy-2,2-dimethyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO8S/c1-8(2)17-5-3-15-9(12,4-16-19(10,13)14)7(11)6(5)18-8/h5-7,11-12H,3-4H2,1-2H3,(H2,10,13,14)/t5-,6-,7+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFMBYSMXMIARD-JAGXHNFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2COC(C(C2O1)O)(COS(=O)(=O)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)O)(COS(=O)(=O)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652538 | |

| Record name | 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851957-35-2 | |

| Record name | 2,3-Desisopropylidene topiramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851957352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-O-(1-Methylethylidene)-1-O-sulfamoyl-beta-D-fructopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DESISOPROPYLIDENE TOPIRAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFN8AL5KYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine](/img/structure/B563319.png)

![2,6-Dichloro-4,8-(dipiperidino-d20)pyrimido[5,4-d]pyrimidine](/img/structure/B563320.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)